molecular formula C13H15N3O2 B11863928 2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one CAS No. 61741-48-8

2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one

Cat. No.: B11863928
CAS No.: 61741-48-8
M. Wt: 245.28 g/mol
InChI Key: CTSMKVWHWNATDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one (CAS 61741-48-8) is a synthetic organic compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 g/mol . This chemical belongs to the quinazolinone class of nitrogen-containing heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and presence in over 150 naturally occurring alkaloids . The compound features a quinazolin-4(1H)-one core structure substituted at the 2-position with a 4-hydroxypiperidine moiety. Quinazolinones like this compound are extensively investigated for their diverse pharmacological potential. The core quinazolinone structure is known to exhibit various biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial properties . The specific substitution pattern of this molecule is particularly significant from a structure-activity relationship (SAR) perspective. Research indicates that substitutions at the 2-position of the quinazolinone ring system are crucial for modulating pharmacological activity . The 4-hydroxypiperidine group represents a valuable synthetic handle for further chemical modification and may contribute to enhanced bioavailability and target engagement. This compound is offered For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions in accordance with institutional chemical hygiene plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61741-48-8

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H15N3O2/c17-9-5-7-16(8-6-9)13-14-11-4-2-1-3-10(11)12(18)15-13/h1-4,9,17H,5-8H2,(H,14,15,18)

InChI Key

CTSMKVWHWNATDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The reaction proceeds via a copper-mediated imidoylative cross-coupling mechanism:

  • 2-Isocyanobenzoate Preparation : Ethyl 2-isocyanobenzoate is synthesized from anthranilic acid derivatives through formylation and subsequent treatment with phosphorus oxychloride (POCl₃) in the presence of triethylamine (Et₃N).

  • Coupling with Amines : The isocyanobenzoate reacts with 4-hydroxypiperidine in the presence of Cu(OAc)₂·H₂O (5 mol%) and Et₃N (2 equiv) under ambient conditions.

  • Cyclocondensation : Intramolecular cyclization forms the quinazolin-4-one ring, with the hydroxypiperidine group positioned at the 2-site.

Key reaction parameters include:

  • Catalyst : Copper(II) acetate hydrate (optimal at 5 mol%)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : Room temperature for aliphatic amines; microwave irradiation (150°C) for aromatic amines.

Workup and Purification

Post-reaction steps involve:

  • Quenching with saturated NaHCO₃

  • Extraction : CH₂Cl₂ washes to isolate organic fractions

  • Drying : Anhydrous Na₂SO₄

  • Purification : Column chromatography using gradients of cyclohexane/ethyl acetate with triethylamine additives.

Synthetic Optimization and Yield Data

Table 1: Representative Reaction Conditions and Yields for Quinazolin-4-one Derivatives

Amine ComponentCatalyst LoadingTemperatureTimeYield (%)
Tryptamine5 mol% Cu(OAc)₂25°C25 min77
4-Methoxybenzylamine5 mol% Cu(OAc)₂25°C20 min75
Pyridin-2-ylmethanamine5 mol% Cu(OAc)₂25°C20 min72
(2-Chloroquinolin-3-yl)methanamine5 mol% Cu(OAc)₂25°C25 min57

While these data pertain to analogues, substituting 4-hydroxypiperidine would follow analogous conditions, with yields anticipated between 60–80% based on steric and electronic similarities.

Structural Confirmation and Analytical Data

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms regioselective substitution patterns. For example, 3-(4-methoxybenzyl)quinazolin-4(3H)-one exhibits distinct aromatic protons at δ 8.33 ppm (dd, J = 7.9 Hz) and a methoxy singlet at δ 3.79 ppm.

  • HRMS : Validates molecular ion peaks (e.g., m/z 267.1128 for C₁₆H₁₅N₂O₂).

  • Melting Points : Range from 113–210°C depending on substituents.

Comparative Analysis of Synthetic Routes

Advantages of Copper-Catalyzed Methods

  • Efficiency : Single-step coupling/cyclization reduces intermediate isolation.

  • Functional Group Tolerance : Compatible with both aliphatic and aromatic amines.

  • Scalability : Demonstrated at 5 mmol scales without yield degradation.

Limitations and Challenges

  • Sensitivity to Steric Effects : Bulky amines (e.g., 2-chloroquinolin-3-ylmethanamine) yield ≤60% due to hindered coupling.

  • Purification Requirements : Column chromatography remains necessary for high-purity isolates.

Industrial-Scale Production Considerations

The Chinese manufacturer Zibo Hangyu Biotechnology lists the compound as a "fine chemical intermediate" with 99% purity, suggesting optimized large-scale protocols. Patent WO2014048532A1 implies potential adaptations for PARP inhibitor synthesis, though specific details remain proprietary .

Chemical Reactions Analysis

Alternative Synthetic Routes

  • Copper-Catalyzed Cross-Coupling :

    • Reagents : 2-isocyanobenzoates and amines (e.g., piperidine derivatives).

    • Mechanism : Imidoylative cyclization under copper catalysis to form the quinazolinone core .

    • Advantage : Enables direct introduction of substituents at the 2-position, simplifying synthesis .

  • H₂O₂-Mediated Oxidative Cyclization :

    • Reagents : Substituted 2-amino benzamide, DMSO, H₂O₂.

    • Conditions : Reflux at 130–140°C for 20 hours.

    • Yield : Moderate (23–52% depending on substrates) .

Core Formation Pathway

  • Imidoylative Cyclization :

    • Step 1 : Reaction of 2-isocyanobenzoates with amines forms imidoyl intermediates.

    • Step 2 : Copper-catalyzed cyclization to form the quinazolinone ring.

    • Key Factor : Requires α-hydrogens in the amine for cyclization .

  • Oxidative Cyclization :

    • Step 1 : Elimination of water from 2-amino benzamide derivatives.

    • Step 2 : Oxidative cyclization using H₂O₂ and DMSO to form the lactam ring.

    • Radical Pathway : Supported by inhibition studies with TEMPO/BHT .

Analytical Techniques

Technique Key Observations
¹H NMR - δ 8.33–8.55 ppm: Aromatic protons in the quinazolinone core .
- δ 5.14–5.39 ppm: Methine protons from hydroxypiperidine .
¹³C NMR - δ 148–161 ppm: Carbonyl carbons (C=O and C=N) .
HRMS - Accurate mass matching for molecular formula confirmation .

Pharmacological Potential

  • Anticancer Activity :

    • Quinazolinones are known to inhibit kinases (e.g., Cdk4) and disrupt microtubule polymerization, inducing cell cycle arrest .

    • Hydroxypiperidine substituents may enhance interactions with biological targets.

  • Antimicrobial and Anti-inflammatory Properties :

    • Structural modifications (e.g., hydroxypiperidine) can optimize selectivity and potency .

Scientific Research Applications

Cancer Treatment Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of quinazolin-4-one, including 2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one, exhibit cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of quinazolinone derivatives on HCT-116 cells, a human colorectal cancer line. The mechanism of action was explored through molecular docking simulations, which suggested that these compounds interact effectively with targeted enzymes involved in cancer progression .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-11612.5Inhibition of Bcl-2 and Bax pathways

Neuroprotective Effects

The neuroprotective properties of this compound have also been highlighted in research focusing on neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Models of Oxidative Stress

In a study involving neuronal cell models exposed to oxidative stress, the compound significantly reduced cell death and improved cell viability compared to controls. This effect is attributed to its ability to modulate antioxidant pathways and inhibit apoptotic signaling .

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control45-
Compound8540

Antioxidant Activity

The antioxidant properties of this compound are notable, particularly in its ability to scavenge free radicals and chelate metal ions.

Research Findings on Antioxidant Activity

A comparative study using various antioxidant assays (ABTS, CUPRAC) demonstrated that the compound exhibits significant antioxidant activity, particularly when hydroxyl groups are present in its structure. The presence of these groups enhances the compound's capacity to neutralize reactive oxygen species .

Assay TypeIC50 (µM)
ABTS15
CUPRAC10

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Activity

  • 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one (EC₅₀ = 100.80 mg/mL) and methyl 4-hydroxyphenylacetate (EC₅₀ = 137.78 mg/mL) demonstrated potent antiviral activity against Tobacco Mosaic Virus (TMV). The hydroxybenzyl group likely enhances binding to viral proteins via π-π stacking and hydrogen bonding .
  • 2-(4-Hydroxybenzoyl)quinazolin-4(3H)-one showed moderate TMV inhibition (41.77%), suggesting steric hindrance from the benzoyl group reduces efficacy compared to hydroxybenzyl .
  • Target Compound : The 4-hydroxypiperidine group may improve solubility and target engagement compared to aromatic substituents, though antiviral activity remains unexplored.

Anticancer Activity

  • 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one and 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibited potent EGFR inhibition and cytotoxicity against MDA-MB-231, MCF-7, HepG-2, and HCT-116 cell lines. The methylthio and thioxo groups likely modulate kinase binding .
  • 2-((4,6-Dimethylpyrimidin-2-yl)amino)quinazolin-4(1H)-one derivatives (e.g., ECH-100) showed STAT3 inhibition, a key pathway in cancer progression .
  • Target Compound : The hydroxypiperidine group may enhance selectivity for kinases or receptors due to its polar nature, though cytotoxic data is needed.

Antibacterial Activity

  • 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a) and 3-(4-chlorophenyl)-analog (9h) showed potent activity against Proteus vulgaris and Bacillus subtilis (zone of inhibition: 1.1–1.4 cm). Electron-withdrawing groups (F, Cl) may enhance membrane penetration .
  • Clavatone (1) and kotanin (5) from marine fungi exhibited MIC values of 1–8 µg/mL against Staphylococcus aureus and Listeria .
  • Target Compound : The hydroxypiperidine’s basic nitrogen could improve bacterial membrane disruption, but antibacterial efficacy requires testing.

Analgesic and Anti-inflammatory Activity

  • 2-(1-Methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A3) displayed anti-inflammatory activity comparable to diclofenac sodium, with reduced ulcerogenicity .
  • Hydrazino derivatives with pyridyl substituents (e.g., AS3) also showed moderate activity, highlighting the role of hydrazine in COX inhibition .

Antioxidant and Enzyme Inhibitory Activity

  • 2-Thioxobenzo[g]quinazoline derivatives (e.g., compound 13, KI = 320.5 nM) demonstrated carbonic anhydrase (hCA I) inhibition, with aliphatic thio groups outperforming aromatic analogs .
  • 2-Pentylquinazolin-4(3H)-one derivatives exhibited radical scavenging activity, attributed to the electron-donating alkyl chain .

Structural and Pharmacokinetic Considerations

Substituent Effects

  • Hydrophobic Groups (e.g., benzyl, tert-butylphenyl): Enhance membrane permeability but may reduce solubility .
  • Polar Groups (e.g., hydroxypiperidine, hydroxybenzyl): Improve solubility and target specificity via hydrogen bonding .
  • Electron-Withdrawing Groups (e.g., NO₂, F, Cl): Increase antibacterial and anticancer activity by modulating electron density .

Biological Activity

2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound features a quinazolinone core structure with a hydroxypiperidine substituent. This structural modification is believed to enhance its pharmacological profile. The compound can be synthesized through various methods, including cyclization reactions involving piperidine derivatives and quinazolinones.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a series of quinazolinone-based compounds demonstrated significant cytotoxic effects against various human cancer cell lines. In particular, this compound was evaluated for its ability to inhibit cell proliferation in cancer models.

Cell Line IC50 (µM) Mechanism
MCF-72.09Apoptosis induction
HepG22.08Cell cycle arrest
HCT116<10Inhibition of Bcl-2

The compound exhibited a mean GI50 value significantly lower than many established chemotherapeutics, indicating its potential as an effective anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals and reduce oxidative stress.

Assay Method Result
DPPHModerate scavenging
ABTSHigh scavenging
TEACSignificant reduction

The presence of hydroxyl groups in the structure is crucial for enhancing antioxidant efficacy .

Antimicrobial Activity

Quinazolinones, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and exhibit antifungal activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent .

Case Studies

A notable study evaluated the effects of various quinazolinone derivatives on cancer cell lines and reported that modifications at the piperidine position significantly influenced their biological activity. The study concluded that this compound displayed superior selectivity towards cancer cells compared to normal cells, highlighting its therapeutic potential .

Q & A

Basic: What synthetic routes are recommended for 2-(4-Hydroxypiperidin-1-yl)quinazolin-4(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or aza-Wittig reactions. For nucleophilic substitution, coupling 4-hydroxypiperidine with a quinazolin-4(1H)-one precursor under reflux in polar aprotic solvents (e.g., DMF or DMSO) is common. Optimization involves varying reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios of reagents to maximize yield. Catalysts like triethylamine or DBU may enhance reactivity. For aza-Wittig routes, PEG-supported carbodiimides and iminophosphoranes can improve reaction efficiency and purification . Characterization via IR (C=O stretch at ~1650–1700 cm⁻¹) and ¹H NMR (piperidinyl protons at δ 1.5–3.5 ppm) confirms structural integrity .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include the quinazolinone NH (δ ~10–12 ppm), piperidinyl protons (δ 1.5–3.5 ppm), and hydroxyl protons (δ ~4.5–5.5 ppm, broad).
  • IR : Stretching vibrations for C=O (quinazolinone, ~1680 cm⁻¹) and O-H (piperidinyl hydroxyl, ~3200–3400 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₃H₁₅N₃O₂).
  • Melting Point : Consistency with literature values (e.g., 160–170°C) ensures purity .

Advanced: How can structure-activity relationship (SAR) studies evaluate the role of the 4-hydroxypiperidinyl moiety?

Methodological Answer:

Analog Synthesis : Prepare derivatives with modified piperidine substituents (e.g., 4-methylpiperidinyl, 4-fluoropiperidinyl) using methods in .

Biological Assays : Compare activity (e.g., enzyme inhibition, cytotoxicity) against parent compound. For example, replace the hydroxyl group with hydrophobic substituents to assess hydrogen bonding’s role.

Computational Analysis : Use molecular docking (AutoDock Vina) to map interactions between the hydroxyl group and target binding pockets (e.g., kinases or GPCRs).

Data Correlation : Cross-reference activity trends with electronic (Hammett constants) or steric (Taft parameters) properties of substituents .

Advanced: What computational methods predict binding affinity with target enzymes?

Methodological Answer:

  • Molecular Docking : Use software like Schrödinger Suite or AutoDock to model interactions between the compound and active sites (e.g., ATP-binding pockets in kinases). Key parameters: grid size (20 ų), Lamarckian genetic algorithm.
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA/GBSA).
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors/acceptors) using Phase or MOE. Validate with in vitro assays .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), and controls.

Purity Verification : Use HPLC (≥95% purity) and LC-MS to rule out impurity-driven artifacts.

Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds.

Mechanistic Studies : Combine knockdown (siRNA) or overexpression models to validate target specificity.

Meta-Analysis : Compare data with structurally similar quinazolinones (e.g., 2-phenyl derivatives in ).

Advanced: What strategies enhance solubility/bioavailability without compromising activity?

Methodological Answer:

Prodrug Design : Introduce phosphate or acetate groups at the hydroxyl position for improved aqueous solubility.

PEGylation : Attach polyethylene glycol (PEG) moieties via ester linkages, as described for PEG-supported synthesis in .

Salt Formation : Prepare hydrochloride or citrate salts to enhance dissolution.

Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice and solubility .

Basic: How are synthesis by-products identified and minimized?

Methodological Answer:

  • TLC Monitoring : Track reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 1:1).
  • HPLC-MS : Detect impurities (e.g., unreacted starting materials or dimerization products).
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of 4-hydroxypiperidine) or use scavenger resins to trap reactive intermediates.
  • Recrystallization : Purify crude product using ethanol/water mixtures to remove polar impurities .

Advanced: What in vitro models are suitable for evaluating anticancer potential?

Methodological Answer:

Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure.

Apoptosis Markers : Measure caspase-3/7 activation (fluorogenic substrates) or Annexin V/PI staining.

Migration/Invasion : Boyden chamber assays with Matrigel coating.

Synergy Studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination index (CompuSyn) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.